5-Amino-2-(cyclobutyl)pyrimidine chemical characterization
5-Amino-2-(cyclobutyl)pyrimidine chemical characterization
An In-Depth Technical Guide to the Chemical Characterization of 5-Amino-2-(cyclobutyl)pyrimidine
Introduction
5-Amino-2-(cyclobutyl)pyrimidine is a heterocyclic organic compound featuring a pyrimidine ring substituted with an amino group at the 5-position and a cyclobutyl group at the 2-position. The pyrimidine core is a fundamental building block in numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals.[1][2] The incorporation of a cyclobutyl moiety is a recognized strategy in medicinal chemistry to enhance metabolic stability, introduce conformational constraints, and explore novel structure-activity relationships.[3][4] This guide provides a comprehensive overview of the essential analytical techniques and methodologies for the thorough chemical characterization of 5-Amino-2-(cyclobutyl)pyrimidine, ensuring its identity, purity, and structural integrity for research and drug development applications.
Physicochemical Properties
A foundational aspect of chemical characterization is the determination of the compound's basic physicochemical properties. For 5-Amino-2-(cyclobutyl)pyrimidine, these are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N₃ | Calculated |
| Molecular Weight | 149.20 g/mol | Calculated |
| Appearance | Expected to be a solid (crystalline or powder) | Analogy to similar pyrimidines[5] |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols | Analogy to similar compounds[6] |
Synthesis and Purification
While various synthetic routes to substituted pyrimidines exist, a common approach involves the condensation of a β-dicarbonyl compound with a guanidine derivative.[7] Following synthesis, purification is paramount to remove unreacted starting materials, byproducts, and other impurities. Preparative High-Performance Liquid Chromatography (HPLC) is a robust method for isolating highly pure 5-Amino-2-(cyclobutyl)pyrimidine.
Experimental Protocol: Preparative Reversed-Phase HPLC (RP-HPLC)
-
Column Selection : A C18 stationary phase is a suitable choice for the separation of moderately polar compounds like aminopyrimidines.
-
Mobile Phase Preparation :
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile with 0.1% TFA
-
-
Gradient Elution : A linear gradient from a low to a high percentage of Solvent B allows for the effective separation of the target compound from impurities. A typical gradient might be 5% to 95% Solvent B over 30 minutes.
-
Detection : UV detection at a wavelength where the pyrimidine ring exhibits strong absorbance (e.g., 254 nm) is recommended.[8]
-
Fraction Collection : Fractions corresponding to the main peak are collected.
-
Solvent Removal : The solvent from the collected fractions is removed under reduced pressure (e.g., rotary evaporation) to yield the purified compound.
-
Purity Confirmation : The purity of the isolated compound should be confirmed by analytical HPLC.
Caption: Workflow for the purification of 5-Amino-2-(cyclobutyl)pyrimidine via preparative HPLC.
Structural Elucidation
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of 5-Amino-2-(cyclobutyl)pyrimidine.
Caption: Overall workflow for the chemical characterization of 5-Amino-2-(cyclobutyl)pyrimidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.[9] For 5-Amino-2-(cyclobutyl)pyrimidine, the sample is typically dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃.[10]
Expected ¹H NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality |
| ~ 8.0 | Singlet | 2H | H-4, H-6 | Protons on the electron-deficient pyrimidine ring are deshielded. |
| ~ 5.3 | Broad Singlet | 2H | -NH₂ | The amino protons are exchangeable and often appear as a broad signal.[11] |
| ~ 3.5 | Quintet | 1H | -CH- (cyclobutyl) | Methine proton of the cyclobutyl ring coupled to adjacent methylene protons. |
| ~ 2.2 | Multiplet | 4H | -CH₂- (cyclobutyl) | Methylene protons adjacent to the methine proton on the cyclobutyl ring. |
| ~ 1.9 | Multiplet | 2H | -CH₂- (cyclobutyl) | The remaining methylene protons of the cyclobutyl ring. |
Expected ¹³C NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Causality |
| ~ 165 | C-2 | Carbon attached to two nitrogen atoms is significantly deshielded. |
| ~ 150 | C-4, C-6 | Aromatic carbons adjacent to nitrogen atoms. |
| ~ 120 | C-5 | Carbon attached to the amino group. |
| ~ 40 | -CH- (cyclobutyl) | Methine carbon of the cyclobutyl ring. |
| ~ 28 | -CH₂- (cyclobutyl) | Methylene carbons of the cyclobutyl ring. |
| ~ 18 | -CH₂- (cyclobutyl) | Methylene carbon of the cyclobutyl ring. |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is crucial for determining the elemental composition of the molecule.[10]
-
Technique : ESI-HRMS
-
Mode : Positive Ion Mode
-
Expected Ion : [M+H]⁺
-
Calculated m/z for [C₈H₁₂N₃]⁺ : 150.1026
-
Interpretation : The experimentally observed m/z should match the calculated value within a narrow tolerance (typically < 5 ppm), confirming the molecular formula. Tandem MS (MS/MS) can be used to study fragmentation patterns, which can provide further structural information.[12]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3450 - 3300 | N-H stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 2950 - 2850 | C-H stretch | Aliphatic C-H (cyclobutyl) |
| 1640 - 1550 | C=C and C=N stretch | Pyrimidine ring |
| 1650 - 1580 | N-H bend | Primary Amine (-NH₂) |
Purity Assessment
While preparative HPLC is used for purification, analytical HPLC is employed for the quantitative determination of purity.
Experimental Protocol: Analytical HPLC
-
Column : A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[13]
-
Mobile Phase : Similar to preparative HPLC (e.g., a gradient of water/acetonitrile with 0.1% TFA).
-
Flow Rate : Typically 1.0 mL/min.
-
Detection : UV detection at 254 nm.[14]
-
Data Analysis : The purity is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram. A purity of ≥95% is generally required for research applications.
Safety and Handling
Based on safety data sheets for similar aminopyrimidine compounds, the following precautions should be taken:
-
Personal Protective Equipment (PPE) : Wear safety glasses, gloves, and a lab coat.[15][16]
-
Handling : Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[17][18] Avoid contact with skin and eyes.[19]
-
Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.[20]
Conclusion
The comprehensive characterization of 5-Amino-2-(cyclobutyl)pyrimidine requires a multi-faceted analytical approach. The combination of NMR spectroscopy for detailed structural elucidation, mass spectrometry for confirmation of elemental composition, IR spectroscopy for functional group identification, and HPLC for purity assessment provides a self-validating system to ensure the quality and integrity of the compound. This rigorous characterization is a critical prerequisite for its application in medicinal chemistry and drug discovery, providing the foundational data for further biological evaluation.
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